molecular formula C10H8ClFO2 B12845840 7-Chloro-6-fluoro-2-methylchroman-4-one

7-Chloro-6-fluoro-2-methylchroman-4-one

Cat. No.: B12845840
M. Wt: 214.62 g/mol
InChI Key: XNCSDVVQJUXMJE-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-2-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry for the synthesis of novel lead compounds . The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-2-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-4H-chromen-4-one with chlorinating and fluorinating agents to introduce the chlorine and fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-2-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromanones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in key biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α) or other inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the chlorine and fluorine atoms but shares the core chromanone structure.

    6-Fluoro-2-methylchroman-4-one: Similar structure but without the chlorine atom.

    7-Chloro-2-methylchroman-4-one: Similar structure but without the fluorine atom.

Uniqueness

7-Chloro-6-fluoro-2-methylchroman-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. This dual substitution pattern distinguishes it from other chromanone derivatives and contributes to its diverse applications in scientific research and industry .

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

7-chloro-6-fluoro-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H8ClFO2/c1-5-2-9(13)6-3-8(12)7(11)4-10(6)14-5/h3-5H,2H2,1H3

InChI Key

XNCSDVVQJUXMJE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=CC(=C(C=C2O1)Cl)F

Origin of Product

United States

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